2-[(1E)-2-[4-(Trifluoromethyl)phenyl]ethenyl]quinolin-8-OL
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Overview
Description
2-[(1E)-2-[4-(Trifluoromethyl)phenyl]ethenyl]quinolin-8-OL is a compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a quinoline moiety through an ethenyl linkage. The incorporation of the trifluoromethyl group is known to enhance the biological activity of the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-[4-(Trifluoromethyl)phenyl]ethenyl]quinolin-8-OL typically involves the condensation of an appropriate aniline derivative with ethyl 4,4,4-trifluoroacetoacetate under acidic conditions to form the quinoline core . This is followed by a Heck reaction, where the quinoline derivative is coupled with a suitable styrene derivative to introduce the ethenyl linkage . The reaction conditions often involve the use of palladium catalysts and bases such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-2-[4-(Trifluoromethyl)phenyl]ethenyl]quinolin-8-OL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon to reduce the ethenyl linkage to an ethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Ethyl-substituted quinoline derivatives.
Substitution: Alkylated quinoline derivatives.
Scientific Research Applications
2-[(1E)-2-[4-(Trifluoromethyl)phenyl]ethenyl]quinolin-8-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antiviral, and antibacterial properties. The trifluoromethyl group enhances its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2-[(1E)-2-[4-(Trifluoromethyl)phenyl]ethenyl]quinolin-8-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can inhibit the activity of enzymes by binding to their active sites or allosteric sites, thereby disrupting key biochemical pathways . The compound’s ability to induce apoptosis and cell cycle arrest in cancer cells has been attributed to its interaction with protein kinases and other signaling molecules .
Comparison with Similar Compounds
Similar Compounds
4-Trifluoromethyl-2-anilinoquinoline: Known for its anticancer properties and ability to target specific kinases.
2,2,2-Trifluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol: Used in various chemical syntheses and known for its unique reactivity.
4-(Trifluoromethyl)phenethyl bromide: Utilized as an intermediate in organic synthesis.
Uniqueness
2-[(1E)-2-[4-(Trifluoromethyl)phenyl]ethenyl]quinolin-8-OL stands out due to its unique combination of a quinoline core and a trifluoromethyl-substituted phenyl ring connected through an ethenyl linkage. This structure imparts distinct physicochemical properties, such as enhanced lipophilicity and biological activity, making it a valuable compound in various fields of research .
Properties
CAS No. |
1807518-81-5 |
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Molecular Formula |
C18H12F3NO |
Molecular Weight |
315.3 g/mol |
IUPAC Name |
2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]quinolin-8-ol |
InChI |
InChI=1S/C18H12F3NO/c19-18(20,21)14-8-4-12(5-9-14)6-10-15-11-7-13-2-1-3-16(23)17(13)22-15/h1-11,23H/b10-6+ |
InChI Key |
UKICBIWCXBWZGT-UXBLZVDNSA-N |
Isomeric SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)/C=C/C3=CC=C(C=C3)C(F)(F)F |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)C=CC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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